molecular formula C22H22N4O3 B2378532 N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide CAS No. 1207024-14-3

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide

Cat. No.: B2378532
CAS No.: 1207024-14-3
M. Wt: 390.443
InChI Key: SNACZKIMYMVSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This small molecule belongs to the class of urea derivatives and has a molecular weight of 422.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide typically involves the reaction of 4-methoxyphenethylamine with isocyanate derivatives to form the urea linkage. This intermediate is then coupled with nicotinic acid or its derivatives under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)acetamide
  • N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)benzamide
  • N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)thiourea

Uniqueness

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide is unique due to its specific structural features, such as the presence of both a urea linkage and a nicotinamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-18-10-8-16(9-11-18)12-14-24-22(28)26-20-7-3-2-6-19(20)25-21(27)17-5-4-13-23-15-17/h2-11,13,15H,12,14H2,1H3,(H,25,27)(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACZKIMYMVSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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